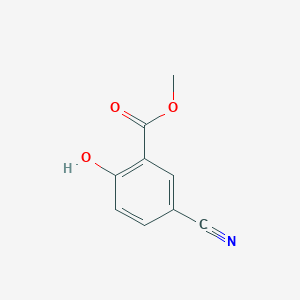
2-(5-méthoxy-2-méthyl-1H-indol-3-yl)acétonitrile
Vue d'ensemble
Description
The compound “2-(5-methoxy-2-methyl-1H-indol-3-yl)acetonitrile” is an indole derivative. It has been studied for its potential as a chemoprotective agent against organ damage induced by the anticancer drug cisplatin .
Molecular Structure Analysis
The molecular structure of “2-(5-methoxy-2-methyl-1H-indol-3-yl)acetonitrile” consists of an indole ring substituted with a methoxy group at the 5-position and a methyl group at the 2-position. The 3-position of the indole ring is connected to an acetonitrile group .Applications De Recherche Scientifique
Agent anti-inflammatoire et analgésique
Les dérivés d'indole, y compris le 2-(5-méthoxy-2-méthyl-1H-indol-3-yl)acétonitrile, ont été synthétisés et évalués pour leurs activités anti-inflammatoires et analgésiques . Ces composés ont montré un potentiel significatif dans la réduction de l'inflammation et l'action comme analgésiques. Ils agissent en inhibant les enzymes cyclooxygénases, en particulier la COX-2, qui sont des acteurs clés du processus inflammatoire.
Modulation de l'activité ulcérogène
La même série de dérivés d'indole a également été testée pour son activité ulcérogène . Cela implique d'évaluer le potentiel de ces composés à provoquer des ulcères gastriques, un effet secondaire courant de nombreux médicaments anti-inflammatoires. Certains dérivés ont montré un indice ulcérogène réduit, indiquant un risque moindre de provoquer des ulcères.
Applications antivirales
Les dérivés d'indole présentent des activités antivirales, certains composés montrant des effets inhibiteurs contre le virus de la grippe A et le virus Coxsackie B4 . La flexibilité structurale de l'indole permet la synthèse de dérivés qui peuvent interagir avec les composants viraux, conduisant potentiellement à de nouveaux médicaments antiviraux.
Propriétés anticancéreuses
Le noyau indole est présent dans de nombreux composés naturels et synthétiques ayant des propriétés anticancéreuses. Des dérivés du This compound ont été explorés pour leur capacité à se lier à diverses cibles liées au cancer . Cela comprend l'étude de leur affinité de liaison à l'albumine sérique humaine, qui est pertinente pour l'administration de médicaments en cancérothérapie.
Synthèse chimique et catalyse
Ce composé est utilisé comme réactif dans la synthèse de divers dérivés d'indole, tels que les indolylquinoxalines et les alkylindoles . Il participe à des réactions comme l'alkylation réductive catalysée par l'Ir et l'arylation catalysée par l'acétate de palladium, qui sont importantes pour créer des molécules complexes pour une évaluation pharmacologique ultérieure.
Synthèse énantiosélective et stéréosélective
Le composé est également utilisé dans des réactions d'alkylation de Friedel-Crafts énantiosélectives et dans la synthèse stéréosélective de cyclopentaindolones . Ces types de réactions sont essentiels pour créer des molécules avec des orientations tridimensionnelles spécifiques, ce qui peut grandement influencer leur activité biologique.
Mécanisme D'action
Target of Action
It is noted that similar compounds have been evaluated for their antiproliferative activities against various cancer cell lines .
Mode of Action
Related compounds have been found to induce cell apoptosis, arrest cells in the g2/m phase, and inhibit polymerization of tubulin .
Biochemical Pathways
It is known that compounds that inhibit tubulin polymerization affect the microtubule dynamics, disrupting cell division and leading to cell death .
Result of Action
Similar compounds have shown effective activities towards various tumor cell lines .
Action Environment
It is generally known that factors such as temperature, ph, and light can affect the stability and activity of chemical compounds .
Orientations Futures
The potential of “2-(5-methoxy-2-methyl-1H-indol-3-yl)acetonitrile” as a chemoprotective agent against cisplatin-induced organ damage is promising. Future research could focus on further elucidating its mechanism of action, optimizing its synthesis, and evaluating its safety and efficacy in preclinical and clinical studies .
Analyse Biochimique
Biochemical Properties
2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of myeloperoxidase, an enzyme involved in the production of reactive oxygen species . This inhibition can reduce oxidative stress and inflammation. Additionally, 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetonitrile interacts with cytochrome P450 enzymes, which are crucial for the metabolism of various endogenous and exogenous compounds . These interactions highlight the compound’s potential in modulating biochemical pathways and influencing cellular functions.
Cellular Effects
2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetonitrile exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune responses and inflammation . By inhibiting NF-κB, 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetonitrile can reduce the expression of pro-inflammatory cytokines and other mediators. Furthermore, the compound affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetonitrile involves several key interactions at the molecular level. The compound binds to specific receptors and enzymes, leading to changes in their activity. For instance, it has been shown to bind to the active site of myeloperoxidase, inhibiting its chlorinating activity . This binding prevents the formation of hypochlorous acid, a potent oxidant, thereby reducing oxidative damage. Additionally, 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetonitrile can modulate gene expression by interacting with transcription factors such as NF-κB . These interactions result in the downregulation of pro-inflammatory genes and the upregulation of anti-inflammatory genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetonitrile have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that prolonged exposure to 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetonitrile can lead to sustained anti-inflammatory and antioxidant effects . The compound’s efficacy may decrease over extended periods due to potential metabolic adaptations in cells.
Dosage Effects in Animal Models
The effects of 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetonitrile vary with different dosages in animal models. At low to moderate doses, the compound exhibits beneficial effects such as reduced inflammation and oxidative stress . At high doses, it may cause adverse effects, including hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the accumulation of the compound and its metabolites in the liver and kidneys. Therefore, careful dosage optimization is essential to maximize the therapeutic benefits while minimizing potential risks.
Metabolic Pathways
2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetonitrile is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The compound undergoes oxidative demethylation and hydroxylation, resulting in the formation of various metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion . The metabolic pathways of 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetonitrile highlight its potential interactions with other drugs and endogenous compounds.
Transport and Distribution
The transport and distribution of 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetonitrile within cells and tissues are mediated by specific transporters and binding proteins . The compound can cross cell membranes via passive diffusion and active transport mechanisms. Once inside the cells, it can bind to intracellular proteins and accumulate in specific organelles, such as the mitochondria and endoplasmic reticulum . This localization is crucial for the compound’s biological activity, as it allows for targeted interactions with key cellular components.
Subcellular Localization
The subcellular localization of 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetonitrile plays a significant role in its activity and function. The compound is predominantly localized in the mitochondria and endoplasmic reticulum, where it can exert its effects on cellular metabolism and stress responses . Additionally, 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetonitrile may undergo post-translational modifications, such as phosphorylation and acetylation, which can influence its localization and activity . These modifications can serve as signals for the compound’s transport to specific cellular compartments.
Propriétés
IUPAC Name |
2-(5-methoxy-2-methyl-1H-indol-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-8-10(5-6-13)11-7-9(15-2)3-4-12(11)14-8/h3-4,7,14H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMHBEZHHXYWLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
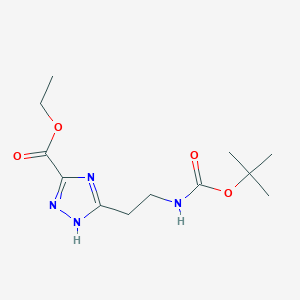
![Ethyl 3-methyl-6-oxo-1-phenyl-1,6-dihydropyrano[2,3-c]pyrazole-5-carboxylate](/img/structure/B1313167.png)
![Imidazo[1,2-b]pyridazin-6-amine](/img/structure/B1313169.png)
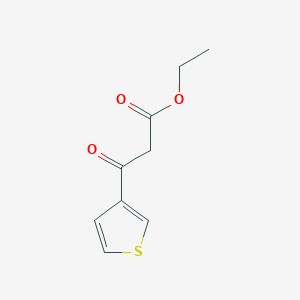
![Imidazo[1,2-b]pyridazine-6-carboxylic acid](/img/structure/B1313177.png)
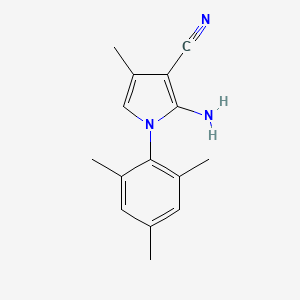
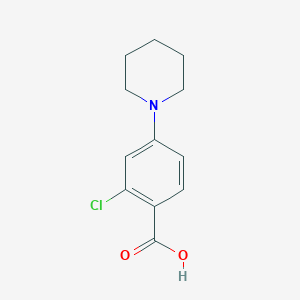

![2,8-Diazaspiro[4.5]decan-3-one](/img/structure/B1313187.png)

![3-Oxo-3-[4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B1313192.png)

